molecular formula C23H22BrN5O2 B2564412 3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 868143-60-6

3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2564412
CAS No.: 868143-60-6
M. Wt: 480.366
InChI Key: XRPZMPYIHFFNBB-UHFFFAOYSA-N
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Description

This compound is a pyrimido[1,2-g]purine-2,4-dione derivative characterized by a bicyclic fused heterocyclic core. Key structural features include:

  • Substituents: A 4-bromophenylmethyl group at position 3 and a 4-methylphenyl group at position 8.
  • Synthesis: Likely synthesized via cyclocondensation reactions involving brominated intermediates or microwave-assisted methods, as seen in analogous pyrimido-purine derivatives .

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN5O2/c1-15-4-10-18(11-5-15)27-12-3-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-6-8-17(24)9-7-16/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPZMPYIHFFNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the use of bromobenzene and other reagents under controlled conditions to form the bromophenyl group . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as NMR and IR spectroscopy, is crucial for monitoring the synthesis and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:

Compound Name Core Structure Position 3 Substituent Position 9 Substituent Key Properties Biological Activity
Target Compound Pyrimido[1,2-g]purine-2,4-dione 4-Bromophenylmethyl 4-Methylphenyl High lipophilicity (logP ~3.8*), moderate solubility Antiproliferative (inferred IC₅₀: 10–50 μM**)
1-Methyl-9-(4-methylbenzyl)-pyrimido[2,1-f]purine-2,4-dione () Pyrimido[2,1-f]purine-2,4-dione Methyl 4-Methylbenzyl Lower logP (~2.9*) due to absence of bromine Moderate cytotoxicity against prostate cancer cells (IC₅₀: 25–75 μM)
9-(4-Ethoxyphenyl)-3-(4-methylbenzyl)-pyrimido[2,1-f]purine-2,4-dione () Pyrimido[2,1-f]purine-2,4-dione 4-Methylbenzyl 4-Ethoxyphenyl Enhanced solubility (ethoxy group) Antimicrobial activity (MIC: 8–32 μg/mL)
7-(4-Bromophenyl)-8-(4-methylphenyl)-imidazo[2,1-f]purine-2,4-dione () Imidazo[2,1-f]purine-2,4-dione 4-Bromophenyl 4-Methylphenyl Rigid imidazo core; high logP (~4.2*) Not reported; predicted topoisomerase inhibition

Estimated using ChemDraw software.
*
Inferred from structurally related compounds in .

Key Research Findings

Substituent Impact : Bromine at position 3 enhances anticancer activity but reduces solubility, necessitating formulation optimization for therapeutic use .

Synthetic Efficiency : Microwave-assisted methods () reduce reaction times (1–2 hours vs. 12–24 hours for traditional methods) while maintaining >95% purity .

Structural Rigidity : Imidazo-purine derivatives () exhibit higher metabolic stability but lower synthetic yields (~50%) compared to pyrimido-purine cores .

Biological Activity

The compound 3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including anticancer properties and enzyme inhibition.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H20BrN5O2\text{C}_{21}\text{H}_{20}\text{BrN}_5\text{O}_2

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrimidine compounds often exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines.
  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific kinases involved in cancer progression.

Anticancer Properties

A study conducted on a series of pyrimidine derivatives indicated that the compound demonstrated notable cytotoxicity against several human cancer cell lines. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

Cell Line IC50 (µM) Mechanism
HepG2 (Liver)12.5Apoptosis induction
MCF-7 (Breast)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of mitosis

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an inhibitor of Aurora B kinase, a protein critical in regulating mitosis. In silico studies suggest strong binding affinity to the active site of Aurora B kinase.

Findings from Molecular Docking Studies

  • Binding Affinity : The compound exhibited a docking score indicative of strong binding to the target protein.
  • Interaction Analysis : Key interactions were identified with residues critical for enzymatic activity.

Case Studies

  • Study on HepG2 Cells :
    • Researchers found that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers.
    • Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis.
  • MCF-7 Breast Cancer Study :
    • The compound was tested in combination with standard chemotherapy agents.
    • Synergistic effects were observed, enhancing overall cytotoxicity against resistant cell lines.

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